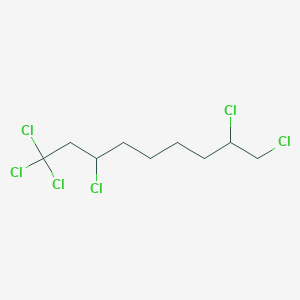
1,1,1,3,8,9-Hexachlorononane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,8,9-Hexachlorononane is a chlorinated hydrocarbon with the molecular formula C9H12Cl6. This compound is characterized by the presence of six chlorine atoms attached to a nonane backbone. Chlorinated hydrocarbons are known for their stability and resistance to degradation, making them useful in various industrial applications.
Vorbereitungsmethoden
The synthesis of 1,1,1,3,8,9-Hexachlorononane typically involves the chlorination of nonane. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is usually conducted at elevated temperatures to ensure complete chlorination. Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and high yields.
Analyse Chemischer Reaktionen
1,1,1,3,8,9-Hexachlorononane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation process typically leads to the formation of chlorinated carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of less chlorinated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or ammonia (NH3), leading to the replacement of chlorine atoms with hydroxyl or amino groups.
Wissenschaftliche Forschungsanwendungen
1,1,1,3,8,9-Hexachlorononane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of chlorinated hydrocarbons and their reactivity.
Biology: Research on the biological effects of chlorinated hydrocarbons often involves this compound to understand its impact on living organisms.
Medicine: Although not commonly used directly in medicine, studies on its toxicity and environmental persistence contribute to the development of safer chemical alternatives.
Industry: It is utilized in the production of other chlorinated compounds and as an intermediate in the synthesis of pesticides and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1,1,3,8,9-Hexachlorononane involves its interaction with biological membranes and enzymes. The compound’s lipophilicity allows it to integrate into cell membranes, disrupting their structure and function. Additionally, it can inhibit enzyme activity by binding to active sites, leading to metabolic disturbances.
Vergleich Mit ähnlichen Verbindungen
1,1,1,3,8,9-Hexachlorononane can be compared to other chlorinated hydrocarbons such as:
1,1,1,3,3,3-Hexachloropropane: Similar in structure but with a shorter carbon chain, making it less lipophilic and less persistent in the environment.
1,1,2,2,3,3-Hexachloropropane: Another chlorinated hydrocarbon with different chlorine atom positions, affecting its reactivity and biological impact.
Octachloropropane: Contains more chlorine atoms, leading to higher stability and resistance to degradation.
The uniqueness of this compound lies in its specific chlorine atom arrangement, which influences its chemical properties and applications.
Eigenschaften
CAS-Nummer |
865306-21-4 |
|---|---|
Molekularformel |
C9H14Cl6 |
Molekulargewicht |
334.9 g/mol |
IUPAC-Name |
1,1,1,3,8,9-hexachlorononane |
InChI |
InChI=1S/C9H14Cl6/c10-6-8(12)4-2-1-3-7(11)5-9(13,14)15/h7-8H,1-6H2 |
InChI-Schlüssel |
FLPYBWOIOHZULG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(CCl)Cl)CC(CC(Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


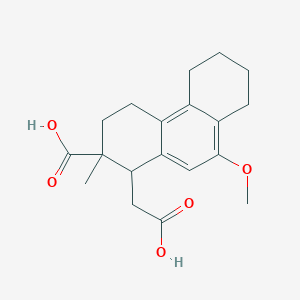

![3,7-Ethanofuro[3,2-b]pyridine](/img/structure/B13804224.png)
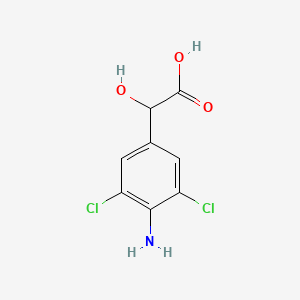
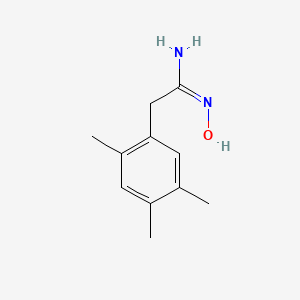
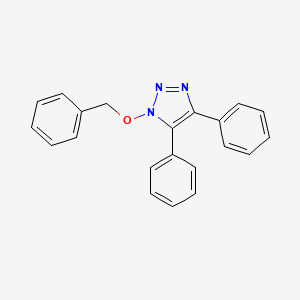
![Phenol, 2-[[(2-phenyl-3-piperidinyl)amino]methyl]-4-[5-(trifluoromethyl)-1H-tetrazol-1-YL]-, dihydrochloride, (2S-cis)-](/img/structure/B13804252.png)
![1-(Hydroxymethyl)-7,8-dioxabicyclo[3.2.1]oct-3-EN-2-OL](/img/structure/B13804269.png)
![4-[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13804277.png)

![2-(3-Chlorophenyl)-5-fluorobenzo[d]thiazole](/img/structure/B13804280.png)
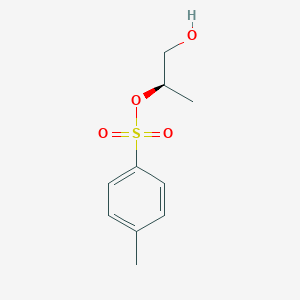

![2-ethyl-6-methyl-5,7-dihydro-4H-furo[2,3-c]pyridine](/img/structure/B13804292.png)
